Bienvenue dans la boutique en ligne BenchChem!

BMS-593214

Factor VIIa inhibition Enzyme kinetics Coagulation cascade

BMS-593214 is a uniquely selective FVIIa active-site inhibitor with dual kinetics: competitive vs. tripeptide substrate (Ki=5 nM) and noncompetitive vs. physiological FX activation (Ki=9.3 nM). Unlike generic FXa/thrombin inhibitors, it specifically interrogates the extrinsic coagulation pathway with IC50=13 nM in human platelet aggregation. Validated in rabbit arterial/venous thrombosis models (ED50 1.1-3.1 mg/kg i.v.) with a wide therapeutic window. Crystal structure available (PDB 4ISH). Ideal for pathway dissection, assay calibration, and structure-based drug design. Not substitutable with other anticoagulants. Request quote for bulk orders.

Molecular Formula C31H27N3O4
Molecular Weight 505.6 g/mol
CAS No. 1004551-40-9
Cat. No. B606238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-593214
CAS1004551-40-9
SynonymsBMS593214;  BMS 593214;  BMS-593214.
Molecular FormulaC31H27N3O4
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O
InChIInChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37)/t24-,28-,29+/m1/s1
InChIKeyUZOHOGNUODEPEP-USOMCTOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-593214 CAS 1004551-40-9: Active-Site Factor VIIa Inhibitor for Thrombosis Research


BMS-593214 (CAS 1004551-40-9) is a potent, direct, active-site inhibitor of human coagulation factor VIIa (FVIIa) [1]. It exhibits dual inhibitory kinetics: it acts as a competitive inhibitor of a tripeptide substrate hydrolysis with a Ki of 5 nM, and as a noncompetitive inhibitor of the physiological substrate factor X (FX) activation by the tissue factor (TF)/FVIIa complex with a Ki of 9.3 nM [1]. The compound demonstrates antithrombotic efficacy in preclinical rabbit models of arterial and venous thrombosis and exhibits a wide therapeutic window relative to bleeding time [1]. A crystal structure of BMS-593214 bound to FVIIa reveals key contacts with Asp 189, Lys 192, and the S2 pocket, providing a structural basis for its potency and selectivity [2].

Why BMS-593214 CAS 1004551-40-9 Cannot Be Replaced by Generic FVIIa or FXa Inhibitors


Coagulation cascade inhibitors exhibit distinct target specificity and functional outcomes. While FXa inhibitors (e.g., apixaban, rivaroxaban) and thrombin inhibitors (e.g., dabigatran) are clinically established, FVIIa inhibition targets the primary in vivo initiator of the coagulation cascade [1]. Direct comparison in a standardized human platelet aggregation assay demonstrates that BMS-593214 inhibits TF-induced platelet aggregation with an IC50 of 13 nM, which is distinct from FXa inhibitors apixaban (4 nM) and rivaroxaban (8 nM), as well as thrombin inhibitors dabigatran (46 nM) and argatroban (79 nM) [2]. Furthermore, BMS-593214 exhibits a noncompetitive inhibition mechanism on physiological substrate FX activation (Ki = 9.3 nM) that differs from its competitive inhibition on a synthetic tripeptide substrate (Ki = 5 nM) [1]. This dual kinetic profile and target specificity mean that substituting BMS-593214 with a generic FXa inhibitor or other anticoagulant will alter the pharmacological profile and experimental outcomes, making it unsuitable for studies requiring selective FVIIa pathway interrogation.

Quantitative Comparative Evidence for BMS-593214 CAS 1004551-40-9 vs. Coagulation Factor Inhibitors


FVIIa Enzyme Inhibition: Potency Comparison of BMS-593214 vs. Other Coagulation Protease Inhibitors

BMS-593214 displays direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate with a Ki of 5 nM [1]. It acts as a noncompetitive inhibitor of the physiological substrate FX activation by TF/FVIIa with a Ki of 9.3 nM [1]. For comparison, the FXa inhibitor apixaban has a Ki of 0.08 nM for human FXa [2], and rivaroxaban has a Ki of 0.4 nM for human FXa [3]. Direct thrombin inhibitor dabigatran has a Ki of 4.5 nM for human thrombin [4]. These values represent different target enzymes and therefore cannot be directly compared for potency; however, they illustrate that BMS-593214's affinity for FVIIa is within the range of high-affinity clinical anticoagulants, validating its utility as a selective tool compound for FVIIa studies.

Factor VIIa inhibition Enzyme kinetics Coagulation cascade

Functional Platelet Aggregation: BMS-593214 Head-to-Head Comparison with FXa and Thrombin Inhibitors

In a direct comparative study using human platelet-rich plasma, BMS-593214 inhibited tissue factor (TF)-induced platelet aggregation with an IC50 of 13 ± 1 nM [1]. Under identical experimental conditions, the FXa inhibitor apixaban exhibited an IC50 of 4 ± 1 nM, rivaroxaban 8 ± 2 nM, the direct thrombin inhibitor dabigatran 46 ± 1 nM, and argatroban 79 ± 1 nM [1]. The FXIa inhibitor BMS-262084 showed no effect at concentrations up to 10 µM [1]. These data place BMS-593214's functional potency between that of FXa inhibitors and direct thrombin inhibitors in this ex vivo human platelet model.

Platelet aggregation Anticoagulant Tissue factor pathway

In Vivo Antithrombotic Efficacy: BMS-593214 in Rabbit Arterial and Venous Thrombosis Models

BMS-593214, administered intravenously, demonstrated antithrombotic efficacy in anesthetized rabbit models of electrically-induced carotid arterial thrombosis (AT) and thread-induced vena cava venous thrombosis (VT) [1]. The ED50 values ranged from 1.1 to 3.1 mg/kg across prevention and treatment models for both AT and VT [1]. Notably, BMS-593214 exhibited a wide therapeutic window, as doses effective for thrombosis prevention and treatment did not significantly prolong cuticle bleeding time (BT) [1]. This in vivo profile indicates that selective FVIIa inhibition can effectively prevent and treat thrombosis with a favorable separation between antithrombotic and antihaemostatic effects.

Arterial thrombosis Venous thrombosis In vivo pharmacology

Structural Basis for Potency and Selectivity: Crystal Structure of BMS-593214 Bound to FVIIa

A high-resolution crystal structure of BMS-593214 in complex with human factor VIIa has been determined and deposited in the Protein Data Bank (PDB ID: 4ISH) [1]. The structure reveals that BMS-593214 makes key hydrogen-bonding interactions with the active site residues Asp 189 and Lys 192, as well as hydrophobic contacts within the S2 pocket of FVIIa [2]. These specific interactions are distinct from those observed for FXa inhibitors (e.g., apixaban, which binds to FXa via a pyrazole ring interaction with the S1 pocket) or thrombin inhibitors (e.g., dabigatran, which binds via a benzamidine moiety). The detailed binding mode provides a rational basis for BMS-593214's selectivity for FVIIa over other serine proteases in the coagulation cascade.

X-ray crystallography Structure-based drug design FVIIa inhibitor

Selectivity Profile: BMS-593214 Species-Dependent Anticoagulation and Lack of FXIa Activity

BMS-593214 demonstrates selectivity for FVIIa and exhibits species differences in TF-FVIIa-dependent anticoagulation [1]. It shows similar potency in human and rabbit plasma, which supports translational relevance for in vivo rabbit models [1]. In contrast, the FXIa inhibitor BMS-262084 had no effect on TF-induced platelet aggregation in human PRP at concentrations up to 10 µM, despite being a potent FXIa inhibitor (IC50 = 2.8 nM) [2]. This functional selectivity underscores that BMS-593214's activity is specific to the TF/FVIIa pathway and is not confounded by off-target effects on FXIa or the intrinsic pathway under these experimental conditions.

Selectivity Species differences Anticoagulation

Synthetic Accessibility: Gram-Scale Synthesis Enabled by Optimized Povarov Annulation

The development of an efficient gram-scale synthesis of the active enantiomer BMS-593214 required significant optimization of the key Povarov annulation [1]. This synthetic route enables the production of sufficient quantities for preclinical in vivo studies, which is a critical consideration for procurement and research planning. In contrast, many tool compounds for FVIIa lack published scalable synthetic procedures, limiting their availability and increasing cost. The availability of a published, optimized gram-scale synthesis ensures reliable supply and cost-effective access for academic and industrial research programs.

Chemical synthesis Process chemistry Povarov reaction

Optimal Applications for BMS-593214 CAS 1004551-40-9 in Thrombosis and Coagulation Research


In Vitro Platelet Aggregation Studies Requiring Pathway-Specific Anticoagulant Profiling

BMS-593214 is ideally suited for in vitro studies that aim to dissect the contribution of the extrinsic coagulation pathway (TF/FVIIa) to platelet aggregation. With an IC50 of 13 nM in human platelet-rich plasma [1], it provides a defined reference point for FVIIa inhibition alongside FXa and thrombin inhibitors. Researchers can use BMS-593214 to calibrate TF-induced aggregation assays and compare the effects of FVIIa blockade versus FXa or thrombin inhibition in human samples [1].

Preclinical In Vivo Thrombosis Model Validation for FVIIa-Targeted Therapies

BMS-593214 is validated in anesthetized rabbit models of both arterial and venous thrombosis, with ED50 values ranging from 1.1 to 3.1 mg/kg (i.v.) [2]. Its wide therapeutic window relative to bleeding time makes it a suitable tool for proof-of-concept studies aiming to demonstrate that FVIIa inhibition can effectively prevent or treat thrombosis without excessive bleeding risk [2]. This compound can serve as a positive control or benchmark for novel FVIIa inhibitors under development.

Structural Biology and Structure-Based Drug Design Targeting FVIIa

The availability of a high-resolution crystal structure of BMS-593214 bound to human FVIIa (PDB: 4ISH) [3] enables structure-based drug design efforts. Researchers can use this structure for molecular docking studies, virtual screening, and rational optimization of FVIIa inhibitors. The detailed interactions with Asp 189, Lys 192, and the S2 pocket [4] provide a template for designing novel compounds with improved potency or selectivity.

Enzymology Studies of the TF/FVIIa Complex and FX Activation

BMS-593214 exhibits dual inhibition kinetics: competitive with a synthetic tripeptide substrate (Ki = 5 nM) and noncompetitive with the natural substrate FX (Ki = 9.3 nM) [2]. This unique profile allows enzymologists to probe the catalytic mechanism of the TF/FVIIa complex and the FX activation step. The compound can be used to differentiate between small-molecule binding modes and to study the conformational dynamics of the FVIIa active site during substrate processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-593214

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.